2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-oxadiazole derivative, while oxidation can lead to the formation of a corresponding oxadiazole oxide.
Scientific Research Applications
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Material Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties.
Agricultural Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in pathogens, leading to their death. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxazole: Similar structure but lacks one nitrogen atom in the ring.
Uniqueness
2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both chloro and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFGDDHERHVEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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